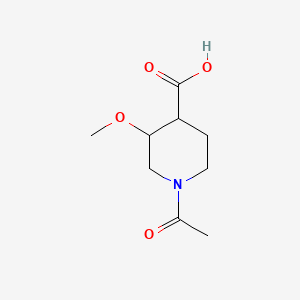
1-Acetyl-3-methoxypiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3-methoxypiperidine-4-carboxylic acid is a piperidine derivative, which is a class of compounds known for their significant roles in pharmaceuticals and organic chemistry. Piperidine derivatives are often used as building blocks in the synthesis of various drugs and bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-methoxypiperidine-4-carboxylic acid typically involves the functionalization of piperidine rings. One common method includes the acid-mediated alkyne functionalization with enamine formation, followed by reduction to form the piperidine structure . The reaction conditions often involve the use of strong electron-releasing substituents and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve large-scale hydrogenation processes. These processes use heterogeneous cobalt catalysts based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity .
化学反応の分析
Types of Reactions
1-Acetyl-3-methoxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, cobalt catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-Acetyl-3-methoxypiperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of 1-Acetyl-3-methoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
Similar compounds to 1-Acetyl-3-methoxypiperidine-4-carboxylic acid include other piperidine derivatives such as:
Uniqueness
This compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
特性
分子式 |
C9H15NO4 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
1-acetyl-3-methoxypiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-6(11)10-4-3-7(9(12)13)8(5-10)14-2/h7-8H,3-5H2,1-2H3,(H,12,13) |
InChIキー |
JHJXNXUFKHHVPO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(C(C1)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride](/img/structure/B15306627.png)

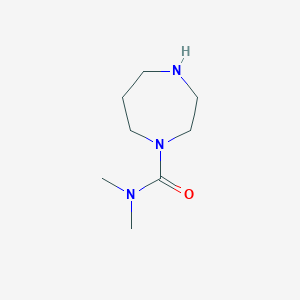
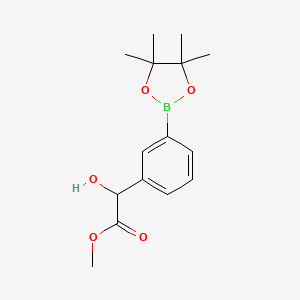
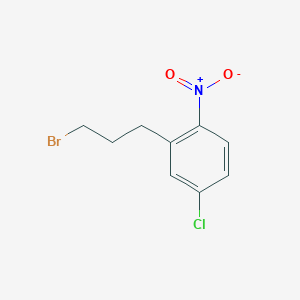
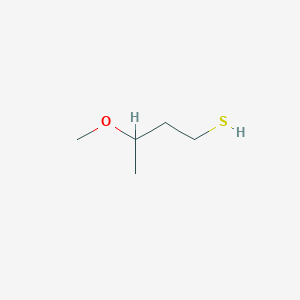
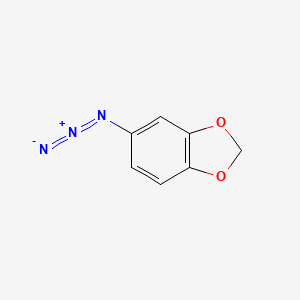

![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)

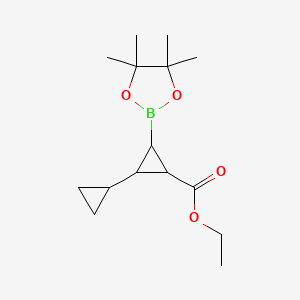
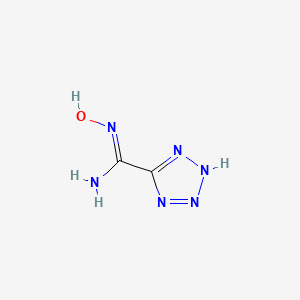
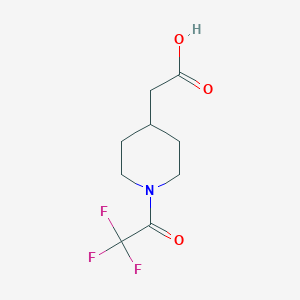
![4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol](/img/structure/B15306704.png)
